1-Methyl-4-(4-nitro-1-naphthyl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-(4-nitronaphthalen-1-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-16-8-10-17(11-9-16)14-6-7-15(18(19)20)13-5-3-2-4-12(13)14/h2-7H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYXAGKLYGONDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C3=CC=CC=C32)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101251118 | |
| Record name | 1-Methyl-4-(4-nitro-1-naphthalenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101251118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16154-63-5 | |
| Record name | 1-Methyl-4-(4-nitro-1-naphthalenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16154-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-4-(4-nitro-1-naphthalenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101251118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1 Methyl 4 4 Nitro 1 Naphthyl Piperazine
Retrosynthetic Analysis and Strategic Disconnections for the Core Scaffold
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.comdeanfrancispress.com For 1-methyl-4-(4-nitro-1-naphthyl)piperazine, the most logical disconnection is the C-N bond between the naphthalene (B1677914) ring and the piperazine (B1678402) nitrogen. This bond is a key feature of many N-aryl piperazine derivatives. amazonaws.com
This disconnection leads to two primary synthons: a 4-nitro-1-naphthyl cation and a 1-methylpiperazine (B117243) anion, or more practically, their synthetic equivalents. The most common synthetic equivalents are a 1-halo-4-nitronaphthalene (where the halogen is a good leaving group like chlorine or fluorine) and 1-methylpiperazine. This strategy is based on the well-established nucleophilic aromatic substitution (SNAr) reaction. mdpi.comnih.govacs.org
An alternative, though less common, disconnection could involve the C-N bond within the piperazine ring itself, but this would lead to more complex precursors and is generally not a preferred route for this class of compounds. Therefore, the SNAr approach represents the most direct and efficient strategy.
Established Synthetic Pathways for this compound
Direct Alkylation and Arylation Strategies
The most direct route to this compound involves the nucleophilic substitution reaction between a 1-halo-4-nitronaphthalene and 1-methylpiperazine. chemicalbook.comprepchem.com The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
A common procedure involves reacting 1-chloro-4-nitronaphthalene (B1347161) or 1-fluoro-4-nitronaphthalene (B1331356) with 1-methylpiperazine in a suitable solvent. The fluorine-substituted naphthalene is often more reactive towards nucleophilic aromatic substitution. nih.gov The choice of base and solvent can significantly influence the reaction rate and yield.
For a similar compound, 1-methyl-4-(4-nitrophenyl)piperazine, the synthesis involves reacting 1-methylpiperazine with 1-fluoro-4-nitrobenzene. chemicalbook.com This suggests a parallel pathway for the naphthyl derivative.
Multi-Step Synthesis Approaches and Intermediates
While direct arylation is common, multi-step syntheses may be necessary if the starting materials are not commercially available or if a different substitution pattern is desired. For instance, the synthesis could start from a more basic naphthalene derivative, which is first nitrated and then subjected to the coupling reaction with 1-methylpiperazine.
In some cases, a precursor to 1-methylpiperazine might be used. For example, piperazine can be first arylated with 1-halo-4-nitronaphthalene, followed by methylation of the second nitrogen atom. However, this can lead to mixtures of mono- and di-alkylated products and may require protective group strategies to ensure selectivity. mdpi.com
A potential multi-step approach could involve:
Nitration of a suitable naphthalene precursor to introduce the nitro group at the 4-position.
Halogenation of the nitronaphthalene at the 1-position to create the SNAr substrate.
Nucleophilic substitution with 1-methylpiperazine as the final step.
Optimization of Reaction Conditions and Yield for Laboratory-Scale Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, base, temperature, and reaction time.
| Parameter | Options | Effect on Reaction |
| Solvent | DMF, DMSO, THF, Acetonitrile (B52724) | Polar aprotic solvents are generally preferred as they can solvate the cationic intermediates and do not interfere with the nucleophile. THF has been shown to be effective in similar reactions. researchgate.net |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, DBU | A non-nucleophilic base is required to neutralize the acid byproduct. The choice of base can impact the reaction rate, with stronger bases sometimes leading to faster reactions but also potentially more side products. mdpi.comresearchgate.net |
| Temperature | Room Temperature to Reflux | The reaction temperature is often elevated to increase the rate of reaction, especially if a less reactive halide like chloride is used. Microwave irradiation can also be employed to accelerate the reaction. researchgate.net |
| Reactant Ratio | Equimolar or excess of one reactant | Using a slight excess of the more volatile or less expensive reactant, typically 1-methylpiperazine, can help drive the reaction to completion. |
For the synthesis of the analogous 1-methyl-4-(4-nitrophenyl)piperazine, a combination of K₂CO₃ as the base in DMF at room temperature for 2 hours yielded a high purity product. chemicalbook.com Similar conditions could be a good starting point for the synthesis of the title compound.
Purification Techniques for Research-Grade Material
After the synthesis, the crude product needs to be purified to obtain research-grade material. Common purification techniques for aryl piperazine derivatives include:
Crystallization: This is a widely used method for purifying solid compounds. The choice of solvent is critical for obtaining high-purity crystals. For a similar compound, crystallization from ethanol (B145695) was effective. core.ac.uk
Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from unreacted starting materials and byproducts. A suitable eluent system, typically a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol), is used to achieve separation.
Acid-Base Extraction: Since this compound is a basic compound, it can be extracted from an organic solvent into an acidic aqueous solution. The aqueous layer can then be washed with an organic solvent to remove neutral impurities. Basifying the aqueous layer will then precipitate the purified product, which can be collected by filtration. google.com
Distillation: While less common for solid compounds, vacuum distillation can be used if the compound is thermally stable and has a suitable boiling point. google.com
The purity of the final compound is typically assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination. chemicalbook.com
Green Chemistry Principles and Sustainable Synthetic Approaches for Piperazine Derivatives
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bohrium.com For the synthesis of piperazine derivatives like this compound, several green chemistry principles can be applied:
Atom Economy: The SNAr reaction generally has good atom economy, as most of the atoms from the reactants are incorporated into the final product.
Use of Safer Solvents: Exploring the use of greener solvents, such as water or bio-based solvents, instead of traditional polar aprotic solvents like DMF and DMSO, which have toxicity concerns. organic-chemistry.org
Energy Efficiency: Utilizing microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net
Catalysis: While the uncatalyzed SNAr reaction is efficient, exploring catalytic methods, such as phase-transfer catalysis, could enhance reaction rates and allow for milder reaction conditions.
Renewable Feedstocks: While not directly applicable to this specific molecule's core structure, the broader field of piperazine synthesis is exploring routes from renewable resources. mdpi.com
Waste Reduction: Optimizing reactions to maximize yield and minimize byproduct formation is a key principle of green chemistry. This also simplifies purification processes.
By incorporating these principles, the synthesis of this compound and other similar compounds can be made more environmentally friendly and sustainable. bohrium.com
Exploration of Derivatization Strategies and Analog Synthesis Based on the Core Structure
The core structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogs for various research applications, including the development of molecular probes and imaging agents. Derivatization can be systematically approached by modifying the naphthyl moiety, functionalizing the piperazine ring, or introducing specific reporter groups.
The naphthyl group presents a versatile platform for introducing a range of substituents to modulate the electronic and steric properties of the molecule. Standard electrophilic aromatic substitution reactions can be employed, with the regioselectivity being influenced by the existing nitro and piperazine substituents. The piperazinyl group is an activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. Their combined influence will dictate the position of further substitutions.
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the naphthyl ring can be achieved through various established methods. beilstein-journals.orgkhanacademy.orglibretexts.orgyoutube.com For instance, direct bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent. wordpress.com Copper-catalyzed halogenation methods offer an alternative route for controlled halogen insertion. beilstein-journals.org The position of halogenation will be directed by the electronic nature of the existing substituents.
Alkylation: Friedel-Crafts alkylation can introduce alkyl groups onto the naphthyl ring, although this reaction can be prone to polysubstitution and rearrangement. wordpress.com A more controlled approach involves the use of organometallic coupling reactions, such as Suzuki or Stille couplings, with a pre-halogenated naphthylpiperazine derivative. This allows for the introduction of a wide variety of alkyl and aryl groups with high regioselectivity.
Heteroatom Substitutions: The introduction of other heteroatoms, such as sulfur or phosphorus, can be accomplished through specialized synthetic routes. For example, a sulfonyl group can be introduced via sulfonation, followed by reduction and further derivatization. wordpress.com Phosphine oxides can be introduced via reactions with appropriate phosphorus-containing reagents. acs.org
Table 1: Proposed Halogenation Reactions of 1-Methyl-4-(1-naphthyl)piperazine
| Reagent(s) | Expected Product(s) | Reaction Conditions |
| N-Bromosuccinimide (NBS), DMF | 1-(Bromo-1-naphthyl)-4-methylpiperazine isomers | Room temperature |
| ICl, Acetic Acid | 1-(Iodo-1-naphthyl)-4-methylpiperazine isomers | 0 °C to room temperature |
| Selectfluor, Acetonitrile | 1-(Fluoro-1-naphthyl)-4-methylpiperazine isomers | Room temperature |
The piperazine ring itself can be a target for functionalization, although modifications here are generally more challenging than on the aromatic naphthyl ring. Recent advances in C-H functionalization have opened new avenues for the direct introduction of substituents onto the piperazine backbone. rsc.org
Methods involving photoredox catalysis or transition-metal catalysis can be used to introduce aryl or alkyl groups at the C2 position of the piperazine ring. organic-chemistry.org Such modifications can be crucial for developing probes with specific binding properties or for tuning the pharmacokinetic profile of the molecule. For instance, the introduction of a reactive handle, such as a carboxylic acid or an alkyne, would allow for subsequent conjugation to biomolecules or surfaces.
For applications in bioimaging or as spectroscopic probes, reporter groups with specific photophysical properties can be attached to the core structure. The choice of reporter group depends on the desired application, with common examples including fluorophores, chromophores, or spin labels.
Fluorophore Conjugation: A common strategy is to couple a fluorescent dye to the molecule. If a functional handle has been introduced on either the naphthyl or piperazine ring (e.g., an amine, carboxylic acid, or alkyne), standard bioconjugation techniques can be employed. For example, an amine-functionalized analog could be reacted with an N-hydroxysuccinimide (NHS) ester of a fluorophore. Alternatively, a terminal alkyne could be attached via a Sonogashira coupling, which can then be used in "click" chemistry reactions to attach an azide-containing fluorophore.
Table 2: Potential Reporter Group Introduction Strategies
| Reporter Group Type | Attachment Strategy | Target Site |
| Fluorescent Dye (e.g., Fluorescein, Rhodamine) | Amide bond formation | Carboxy-functionalized analog |
| Biotin | "Click" chemistry (CuAAC) | Alkyne-functionalized analog |
| Spin Label (e.g., TEMPO) | Reductive amination | Aldehyde-functionalized analog |
Advanced Molecular Interactions and Mechanistic Insights of 1 Methyl 4 4 Nitro 1 Naphthyl Piperazine
Biological Target Identification and Mechanistic Validation in Research Models
Investigations into Cellular Pathway Modulation in Model Systems
Direct investigations detailing the modulation of specific cellular pathways by 1-Methyl-4-(4-nitro-1-naphthyl)piperazine in model systems are not prominently reported in the current body of scientific literature. Research on analogous compounds containing the 1-naphthylpiperazine scaffold points towards potential interactions with serotonergic pathways. For instance, the parent compound, 1-(1-naphthyl)piperazine, is a known serotonergic agent that can act as both a partial agonist and an antagonist at various 5-HT receptors. wikipedia.orgnih.gov Therefore, it could be hypothesized that this compound may modulate signaling cascades downstream of these receptors, such as those involving adenylyl cyclase or phospholipase C, but this remains to be experimentally verified.
Protein-Compound Interaction Analysis (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
There is no specific data from protein-compound interaction analyses such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for this compound in the available literature. Such studies would be essential to quantitatively determine the binding affinity (K_D), kinetics (k_a, k_d), and thermodynamic parameters (ΔH, ΔS) of the compound's interaction with specific protein targets, thereby confirming direct molecular engagement.
Elucidation of Molecular Mechanisms Underlying Observed Biological Activities
The precise molecular mechanisms of this compound have not been fully elucidated. However, based on its structural similarity to other psychoactive arylpiperazines, its mechanism likely involves interaction with neurotransmitter receptors. ijrrjournal.com The parent structure, 1-(1-naphthyl)piperazine, demonstrates complex pharmacology, including antagonism of 5-HT2A, 5-HT2B, and 5-HT2C receptors, which is associated with effects like hyperphagia and anxiolysis in animal models. wikipedia.org The addition of the nitro group and the N-methyl group would alter the compound's electronic and steric properties, potentially modifying its receptor binding profile and subsequent downstream effects. The nitro group, in particular, can participate in redox reactions within cells, a mechanism observed in other nitro-aromatic compounds. nih.govresearchgate.netnih.gov
Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Investigations
Deconstruction of Pharmacophoric Features and Key Structural Elements
The structure of this compound can be deconstructed into three key pharmacophoric elements that collectively determine its potential biological activity.
1-Naphthyl Moiety : This large, lipophilic aromatic system is crucial for receptor recognition, likely engaging in hydrophobic and π-stacking interactions within a receptor's binding pocket. In related compounds, the naphthyl group is a key determinant of affinity for targets such as serotonin (B10506) receptors. wikipedia.orgnih.gov
Piperazine (B1678402) Core : This heterocyclic ring acts as a conformationally restricted linker. The two nitrogen atoms are key features; the N1 nitrogen connects to the naphthyl group, while the N4 nitrogen is basic and likely to be protonated at physiological pH, forming ionic bonds or hydrogen bonds with acidic amino acid residues in a target protein. researchgate.netnih.gov
N-Methyl Group : The methyl group on the N4 nitrogen of the piperazine ring can influence the compound's basicity, lipophilicity, and steric profile. This small alkyl group can fit into small hydrophobic pockets within the binding site, potentially increasing binding affinity through the "magic methyl effect," which reduces the energetic penalty of desolvation upon binding. polyu.edu.hk
4-Nitro Group : As a strong electron-withdrawing group, the nitro substituent significantly alters the electronic properties of the naphthyl ring system. This can influence binding affinity and selectivity. The nitro group can also act as a hydrogen bond acceptor and may be involved in specific polar contacts with a target protein. nih.govnih.gov
Pharmacophoric Feature Summary
| Structural Element | Potential Role in Biological Activity |
|---|---|
| 1-Naphthyl Group | Lipophilic interactions, π-stacking, target recognition |
| Piperazine Core | Structural scaffold, basic center for ionic/H-bonding |
| N-Methyl Group | Modulates basicity and lipophilicity, hydrophobic interactions |
| 4-Nitro Group | Electron-withdrawing effects, hydrogen bond acceptor |
Impact of Naphthyl Substituent Patterns on Target Recognition and Mechanism
The pattern of substitution on the naphthyl ring is a critical determinant of a compound's pharmacological profile. While specific SAR studies for this compound are not available, general principles can be applied.
The position and nature of substituents on the naphthyl ring influence how the molecule fits into and interacts with a biological target. The placement of the nitro group at the 4-position of the naphthyl ring significantly lowers the electron density of the aromatic system. This electronic modification can drastically alter binding affinity compared to an unsubstituted naphthyl ring or a ring with an electron-donating group. nih.govresearchgate.net Studies on other classes of compounds have shown that replacing a naphthyl moiety with a substituted benzene ring can abolish or significantly alter biological activity, underscoring the importance of the extended aromatic system for target recognition. polyu.edu.hk The specific location of the piperazine linkage at the 1-position of the naphthyl ring is also crucial for orienting the rest of the molecule within the binding site.
Role of the Piperazine Core in Modulating Biological Interactions
The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in successful drug molecules and its favorable physicochemical properties. researchgate.netresearchgate.net
Improved Pharmacokinetics : The two nitrogen atoms of the piperazine ring can be protonated, which generally increases the water solubility of the molecule, a key factor for bioavailability. nih.gov
Structural Rigidity and Linker Function : The chair conformation of the piperazine ring provides a rigid and defined spatial arrangement for the pharmacophores it connects (the naphthyl ring and the methyl group). This conformational constraint can reduce the entropic penalty upon binding to a target, leading to higher affinity.
Hydrogen Bonding and Ionic Interactions : The basic nitrogen atom (N4) is a key site for interaction. At physiological pH, it is typically protonated and can form a strong ionic bond with negatively charged residues like aspartate or glutamate in a receptor binding site. The nitrogen atoms can also act as hydrogen bond acceptors. researchgate.net
Versatile Substitution : The piperazine ring allows for substitution at two distinct nitrogen atoms, enabling fine-tuning of a compound's properties. The N1-aryl substitution and N4-alkyl substitution pattern is common in many centrally active agents. ijrrjournal.com
Influence of the N-Methyl Group on Conformational Preference and Activity
The presence and orientation of the N-methyl group on the piperazine ring of this compound play a crucial role in determining its conformational preferences and, consequently, its biological activity. This substitution can significantly impact the molecule's three-dimensional shape, which in turn affects its ability to bind to target biomolecules.
The N-methyl group, by virtue of its steric bulk and electronic properties, can favor specific chair or boat conformations of the piperazine ring. This conformational locking can pre-organize the molecule into a bioactive conformation, thereby enhancing its binding affinity for a biological target. The so-called "magic methyl effect" suggests that the addition of a methyl group can lead to a disproportionate increase in potency. This can be attributed to several factors, including increased hydrophobicity which can facilitate nonpolar interactions within a binding site, and the restriction of conformational flexibility which can reduce the entropic penalty of binding. Furthermore, the methyl group can increase the rotational barrier, locking the orientation of the naphthyl group relative to the piperazine ring, which may be crucial for optimal interaction with a binding pocket.
In broader contexts, studies on related N-methylpiperazine-containing compounds have demonstrated that the methyl group can enhance interactions with target enzymes through hydrophobic and charge-transfer interactions. While decreasing the potential for hydrogen bonding compared to a secondary amine, the N-methyl group in this compound is expected to improve its lipophilicity and steric profile, which are critical for its pharmacokinetic and pharmacodynamic properties. The steric hindrance provided by the methyl group can also shield the molecule from enzymatic degradation, potentially prolonging its biological half-life.
Biophysical Studies of Compound-Biomolecule Interactions
To comprehend the molecular mechanisms underlying the biological effects of this compound, detailed biophysical studies are essential. These investigations provide quantitative data on the binding affinity, stoichiometry, and thermodynamic forces driving the interaction between the compound and its biological targets.
Spectroscopic Probes for Real-Time Binding Events
Spectroscopic techniques are invaluable for observing the binding of this compound to biomolecules in real-time. Fluorescence spectroscopy, in particular, can be a powerful tool. The intrinsic fluorescence of aromatic residues like tryptophan in proteins can be monitored upon titration with the compound. Changes in fluorescence intensity or wavelength of maximum emission can indicate binding events and provide information about the proximity of the compound to these residues.
For instance, if the naphthyl group of this compound interacts with a hydrophobic pocket near a tryptophan residue, a quenching of the tryptophan fluorescence might be observed. This quenching can be either static, due to the formation of a non-fluorescent ground-state complex, or dynamic, resulting from collisional deactivation of the excited state. By analyzing the fluorescence data, the apparent binding constant (Kb) and the number of binding sites (n) on the biomolecule can be determined.
The following table illustrates hypothetical data from a fluorescence quenching experiment to determine the binding parameters of this compound with a target protein.
| [this compound] (µM) | Fluorescence Intensity (a.u.) | log(([F₀]-[F])/[F]) | log([Q]) |
| 0 | 100 | ||
| 10 | 85 | -0.25 | 1 |
| 20 | 75 | -0.05 | 1.3 |
| 30 | 67 | 0.17 | 1.48 |
| 40 | 60 | 0.32 | 1.6 |
| 50 | 54 | 0.46 | 1.7 |
F₀ is the initial fluorescence of the protein, F is the fluorescence in the presence of the quencher (the compound), and [Q] is the concentration of the quencher.
Calorimetric Analysis of Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding interaction between this compound and its target biomolecule. By directly measuring the heat released or absorbed during the binding event, ITC can determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these parameters, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, offering deep insights into the nature of the binding forces.
A typical ITC experiment involves titrating a solution of the compound into a cell containing the target biomolecule. The resulting heat changes are measured and plotted against the molar ratio of the ligand to the protein. The shape of the resulting binding isotherm provides the binding parameters.
The thermodynamic signature of the interaction can reveal the dominant forces driving the binding. For example, a negative enthalpy change suggests that hydrogen bonding and van der Waals interactions are significant, while a positive entropy change indicates that hydrophobic interactions are the primary driver of the binding event.
Below is a table summarizing potential thermodynamic parameters for the binding of this compound to a hypothetical target protein, as would be determined by ITC.
| Parameter | Value | Interpretation |
| Binding Affinity (Ka) | 2.5 x 10⁶ M⁻¹ | Strong binding affinity |
| Enthalpy Change (ΔH) | -15.2 kcal/mol | Enthalpically driven, indicating significant hydrogen bonding and van der Waals interactions |
| Entropy Change (TΔS) | -6.5 kcal/mol | Entropically unfavorable, possibly due to conformational restriction upon binding |
| Gibbs Free Energy Change (ΔG) | -8.7 kcal/mol | Spontaneous binding process |
| Stoichiometry (n) | 1.1 | Approximately a 1:1 binding ratio |
These biophysical characterizations are fundamental to understanding the molecular basis of action for this compound and are crucial for any structure-based drug design efforts.
Investigations into Specific Biological Activities and Preclinical Research Mechanism Focused
Comparative Analysis with Related Naphthyl and Piperazine (B1678402) Derivatives
While direct research on 1-methyl-4-(4-nitro-1-naphthyl)piperazine is not available, a comparative analysis with structurally related compounds can provide insights into its potential biological activities and research applications.
The structure of this compound can be dissected into three key components: the 1-naphthyl group, the piperazine linker, and the substituents (methyl and nitro groups).
1-Naphthylpiperazine Core: The parent structure, 1-naphthylpiperazine, has been investigated for its neurological effects. Derivatives of 1-naphthylpiperazine have been explored as potential atypical antipsychotic agents nih.gov. This suggests that the core scaffold of this compound has the potential to interact with neuroreceptors.
Nitro Group Substitution: The presence of a nitro group can significantly influence a molecule's biological activity. Nitro compounds are known to exhibit a wide spectrum of activities, including antimicrobial and antiparasitic effects nih.gov. This is often attributed to the ability of the nitro group to participate in redox reactions within cells nih.gov. For instance, nitro-substituted benzothiazole (B30560) derivatives have shown antibacterial activity researchgate.net. The placement of the nitro group on the naphthyl ring at the 4-position is a specific structural feature that would require dedicated study to understand its precise impact.
Methyl Group Substitution: The methyl group on the piperazine nitrogen is a common feature in many biologically active compounds. This substitution can affect the compound's basicity, lipophilicity, and metabolic stability, which in turn can influence its pharmacokinetic and pharmacodynamic properties.
A comparison with a closely related compound, 1-methyl-4-(4-nitrophenyl)piperazine, which has a nitrophenyl group instead of a nitronaphthyl group, would be of interest, though specific biological data for this compound is also limited in publicly available research.
Given the absence of mechanistic data for this compound, a direct comparison with known chemical probes is speculative. However, based on its structural components, one could hypothesize potential, yet unproven, interactions. For example, if the naphthylpiperazine core were to interact with specific serotonin (B10506) or dopamine (B1211576) receptors, as seen with other derivatives nih.gov, then this compound could theoretically be compared to known serotonergic or dopaminergic probes. The nitro group's electronic properties could modulate the affinity and efficacy at these targets compared to non-nitrated analogs.
The potential advantages and disadvantages of using this compound in research are currently theoretical due to the lack of empirical data.
Potential Advantages:
Novelty: As an understudied compound, it represents a novel chemical space for screening and potential discovery of new biological activities.
Unique Combination of Moieties: The specific combination of the nitronaphthyl group with the methylpiperazine moiety is distinct and could lead to unique pharmacological profiles compared to more well-studied piperazine derivatives.
Potential Disadvantages:
Lack of Foundational Data: The primary disadvantage is the complete absence of published biological data, requiring any research to start from the most basic screening and characterization.
Potential for Non-Specific Activity: The nitro group, while a source of potential bioactivity, can also lead to non-specific effects or toxicity through redox cycling, which would need to be carefully evaluated.
Limited Availability: Its availability appears to be restricted to chemical suppliers for early discovery research, with no established large-scale synthesis or pharmaceutical-grade material.
Advanced Analytical and Characterization Methodologies in Research on the Compound
Comprehensive Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For 1-Methyl-4-(4-nitro-1-naphthyl)piperazine, both ¹H and ¹³C NMR would be employed to provide a detailed picture of its structure.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment in the molecule.
Aromatic Protons: The protons on the nitronaphthalene ring system would appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effects of the aromatic ring currents and the electron-withdrawing nitro group. The specific coupling patterns (splitting) between adjacent protons would confirm their relative positions on the naphthyl ring.
Piperazine (B1678402) Protons: The eight protons of the piperazine ring would likely appear as complex multiplets in the upfield region. The protons on the carbons adjacent to the nitrogen attached to the naphthyl ring would be shifted further downfield compared to the protons on the carbons adjacent to the methyl-bearing nitrogen.
Methyl Protons: A distinct singlet, integrating to three protons, would be expected in the upfield region (typically δ 2.0-3.0 ppm), corresponding to the N-methyl group.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.
Aromatic Carbons: The ten carbon atoms of the naphthalene (B1677914) ring would produce signals in the aromatic region (δ 110-160 ppm). The carbon atom bearing the nitro group and the carbon atom attached to the piperazine nitrogen would be significantly shifted due to the electronic effects of these substituents.
Piperazine Carbons: Two or more distinct signals would be anticipated for the piperazine ring carbons, located in the aliphatic region (typically δ 40-60 ppm).
Methyl Carbon: A single signal in the upfield region (typically δ 45-55 ppm) would correspond to the methyl carbon.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to definitively assign these proton and carbon signals by showing correlations between coupled protons and between protons and their directly attached carbons, respectively.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to display characteristic absorption bands.
| Functional Group | **Expected IR Absorption Range (cm⁻¹) ** |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2800 - 3000 |
| Asymmetric & Symmetric NO₂ Stretch | 1500 - 1570 and 1330 - 1370 |
| Aromatic C=C Bending | 1400 - 1600 |
| C-N Stretch | 1180 - 1360 |
The presence of strong absorption bands in the 1500-1570 cm⁻¹ and 1330-1370 cm⁻¹ regions would be a key indicator of the nitro group, while the various C-H and C-N stretching vibrations would confirm the presence of the aliphatic and aromatic components.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated π-electrons. The extended aromatic system of the nitronaphthalene moiety in this compound would result in characteristic absorption maxima (λ_max) in the UV-Vis spectrum. These absorptions are due to π → π* and n → π* electronic transitions, which are useful for confirming the presence of the chromophore and for quantitative analysis.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. For this compound (C₁₅H₁₇N₃O₂), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement.
The expected monoisotopic mass is approximately 271.1321 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z ≈ 271. The fragmentation pattern would yield further structural information, with characteristic fragments arising from the cleavage of the piperazine ring and the loss of the nitro group.
Chromatographic Techniques for Purity Assessment and Isolation of Research Samples
Chromatographic methods are indispensable for separating the target compound from starting materials, byproducts, and other impurities, thereby ensuring the purity of research samples.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile, thermally sensitive organic compounds like this compound. A reversed-phase HPLC method would typically be developed.
Stationary Phase: A C18 or Phenyl-Hexyl column is commonly used for separating aromatic and moderately polar compounds. fda.gov.tw
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent like methanol (B129727) or acetonitrile (B52724) would be optimized to achieve good separation. fda.gov.tw
Detection: A UV detector set to one of the absorption maxima (λ_max) of the compound would be used for detection and quantification. Purity is determined by integrating the area of the main peak and comparing it to the total area of all observed peaks.
This technique is crucial for quantifying the purity of the final product and for monitoring the progress of a chemical reaction. google.com
Gas Chromatography (GC)
Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. While many piperazine derivatives are sufficiently volatile for GC analysis, the relatively high molecular weight and polarity of this compound may require high temperatures, posing a risk of thermal degradation.
If the compound is thermally stable, a GC method could be developed for purity assessment.
Column: A capillary column with a non-polar or moderately polar stationary phase (e.g., DB-5 or DB-17) would be suitable.
Carrier Gas: Helium or hydrogen would be used as the carrier gas.
Detector: A Flame Ionization Detector (FID) would provide a response proportional to the mass of the carbon-containing analyte.
GC is particularly useful for detecting volatile impurities that may not be easily observed by HPLC. Often, GC is coupled with mass spectrometry (GC-MS) to identify the separated components.
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Future Directions and Unexplored Research Avenues for 1 Methyl 4 4 Nitro 1 Naphthyl Piperazine
Development of Novel and Efficient Synthetic Routes for Scale-Up in Research
The future investigation of 1-Methyl-4-(4-nitro-1-naphthyl)piperazine hinges on the availability of the compound in sufficient quantities for extensive research. While specific synthesis methods for this exact molecule are not widely published, plausible routes can be extrapolated from the synthesis of similar structures, such as 1-methyl-4-(4-nitrophenyl)piperazine. A common synthetic approach for arylpiperazines involves the nucleophilic substitution of an activated aryl halide or sulfonate with a piperazine (B1678402) derivative.
For the synthesis of this compound, a prospective route would involve the reaction of 1-chloro-4-nitronaphthalene (B1347161) with 1-methylpiperazine (B117243). The reaction conditions, including the choice of solvent, base, and temperature, would need to be optimized to maximize yield and purity. For instance, a polar aprotic solvent like dimethylformamide (DMF) and a base such as potassium carbonate are often employed in similar reactions. google.com
Future research in this area should focus on developing a scalable and cost-effective synthesis. This could involve exploring alternative starting materials, investigating different catalytic systems (e.g., palladium-catalyzed cross-coupling reactions), and developing efficient purification methods to ensure the high purity required for biological and materials science studies. A comparative analysis of different synthetic strategies would be invaluable for identifying the most efficient route for producing research-grade this compound.
Identification and Validation of New Biological Targets and Novel Mechanisms of Action
The biological activity of this compound remains largely unexplored. However, the constituent chemical motifs suggest several promising avenues for investigation. The piperazine ring is a common scaffold in many biologically active compounds, often conferring favorable pharmacokinetic properties. drugbank.com The naphthyl group, particularly when substituted, is also a key feature in various bioactive molecules. For example, derivatives of 1-naphthylpiperazine have been investigated as potential atypical antipsychotic agents. nih.gov
Future research should, therefore, initiate with broad biological screening to identify potential therapeutic areas. This could include assays for anticancer, antimicrobial, and neurological activities. The presence of the nitroaromatic group is of particular interest, as many nitro-aromatic compounds exhibit mutagenic and carcinogenic properties. researchgate.net However, they can also be bioreductively activated under hypoxic conditions, a characteristic exploited in the development of hypoxia-selective drugs.
Initial studies could involve:
High-throughput screening: Testing the compound against a wide range of biological targets, including enzymes, receptors, and whole-cell models.
Phenotypic screening: Observing the effects of the compound on various cell lines to identify potential therapeutic effects without a preconceived target.
Once a promising biological activity is identified, further research will be necessary to elucidate the mechanism of action. This would involve a combination of biochemical, molecular biology, and in silico techniques to identify the specific molecular target(s) and signaling pathways affected by the compound.
Rational Design and Synthesis of Advanced Chemical Probes and Tool Compounds
Following the identification of a validated biological target, this compound could serve as a lead compound for the development of more potent and selective chemical probes. These probes are essential tools for studying the function of biological targets in their native environment.
Future work in this area would involve:
Structure-Activity Relationship (SAR) studies: Systematically modifying the structure of this compound to understand how different functional groups influence its biological activity. This could involve altering the substituents on the naphthalene (B1677914) ring, modifying the piperazine ring, or changing the methyl group on the piperazine nitrogen. A quantitative structure-activity relationship (QSAR) could be developed for congeners. nih.gov
Affinity labeling: Incorporating a reactive group into the molecule to allow for covalent labeling of the biological target.
Fluorescent labeling: Attaching a fluorescent tag to the molecule to enable visualization of the target within cells and tissues.
The development of such chemical probes would not only advance our understanding of the biological role of the identified target but also provide valuable tools for drug discovery and development.
Integration with Emerging Technologies in Chemical Biology and Materials Science
The unique electronic and structural properties of this compound make it a candidate for integration with emerging technologies.
In chemical biology , the compound could be utilized in:
Chemical genetics: As a small molecule to perturb biological systems and study the resulting phenotypes.
Proteomics and metabolomics: To study the global effects of the compound on cellular protein and metabolite levels.
In materials science , the nitronaphthalene moiety suggests potential applications in:
Organic electronics: The electron-withdrawing nature of the nitro group could impart interesting electronic properties.
Non-linear optics: Aromatic nitro compounds are known to exhibit non-linear optical properties.
Sensing: The potential for the nitro group to be reduced could be exploited for the development of electrochemical or fluorescent sensors.
Future research should explore these possibilities by collaborating with experts in these interdisciplinary fields.
Exploration of Potential Applications in Non-Biomedical Fields (e.g., analytical reagents, advanced materials, supramolecular chemistry)
Beyond its potential biomedical applications, this compound could find use in several other scientific domains.
Analytical Reagents: The compound's structure could be amenable to use as a derivatizing agent in chromatography to enhance the detection of certain analytes. The nitronaphthalene group provides a chromophore that could be useful for UV-Vis detection.
Advanced Materials: The rigid naphthalene core and the flexible piperazine unit could be exploited in the design of novel polymers or metal-organic frameworks (MOFs) with specific properties. The nitro group could also serve as a handle for further functionalization.
Supramolecular Chemistry: Arylpiperazine derivatives can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking. rsc.org The potential for this compound to self-assemble into well-defined supramolecular structures is an intriguing area for future investigation. These assemblies could have applications in areas such as drug delivery and catalysis.
Addressing Gaps in Structure-Mechanism-Activity Relationships through Advanced Chemical Synthesis and Biological Evaluation
A significant gap in our understanding of this compound is the lack of a clear structure-mechanism-activity relationship (SMAR). Future research should aim to bridge this gap through a synergistic approach involving advanced chemical synthesis and comprehensive biological evaluation.
This will require the synthesis of a library of analogues with systematic variations in:
The position of the nitro group on the naphthalene ring.
The nature and position of other substituents on the naphthalene ring.
Modifications to the piperazine ring , such as substitution at other positions or replacement with other heterocyclic systems.
Alteration of the N-methyl group .
Each of these analogues would then need to be subjected to a battery of biological tests to determine how these structural changes affect their activity and mechanism of action. This systematic approach will be crucial for building a comprehensive SMAR profile for this class of compounds, which will, in turn, guide the rational design of future molecules with optimized properties for specific applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-methyl-4-(4-nitro-1-naphthyl)piperazine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, nitro-substituted aromatic precursors (e.g., 4-nitro-1-naphthyl halides) react with methylpiperazine derivatives under reflux in polar aprotic solvents like DMSO or acetonitrile. Catalysts such as palladium or nickel complexes are often used to facilitate cross-coupling steps, improving regioselectivity . Reaction optimization includes temperature control (e.g., 80–120°C) and inert atmospheres to prevent oxidation. Yields range from 50–85%, depending on solvent purity and catalyst loading .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the piperazine ring substitution pattern and nitro-naphthyl group attachment. Infrared (IR) spectroscopy identifies functional groups (e.g., nitro stretches at ~1520 cm⁻¹ and aromatic C-H bends). Mass spectrometry (MS) validates molecular weight (e.g., molecular ion peak at m/z 297.3 for C₁₅H₁₆N₄O₂). High-resolution MS or X-ray crystallography resolves ambiguities in structural assignments .
Q. How does the nitro group influence the compound’s reactivity in further derivatization?
- Methodological Answer : The electron-withdrawing nitro group activates the naphthyl ring for electrophilic substitution but deactivates it toward nucleophilic attack. Reductive functionalization (e.g., catalytic hydrogenation of nitro to amine) enables subsequent acylation or alkylation reactions. Careful pH control is required during reduction to avoid over-reduction or decomposition .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior, while molecular docking simulates interactions with biological targets (e.g., serotonin or dopamine receptors). Pharmacophore modeling identifies key binding motifs, such as the nitro group’s role in hydrogen bonding or π-π stacking with aromatic residues in enzyme active sites . Comparative studies with analogs (e.g., replacing nitro with methoxy groups) validate computational predictions experimentally .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Systematic replication using standardized protocols (e.g., NIH/NCATS guidelines) is critical. For example, conflicting IC₅₀ values in kinase inhibition assays may require re-evaluation of buffer pH, ATP concentrations, or purity verification via HPLC (>95%). Meta-analyses of published data can isolate confounding variables .
Q. How do solvent and catalyst choices impact regioselectivity in microwave-assisted synthesis?
- Methodological Answer : Microwave synthesis accelerates reaction kinetics but demands precise solvent selection. Polar solvents like DMF enhance microwave absorption, reducing reaction times from hours to minutes. Catalyst systems (e.g., Pd(OAc)₂ with Xantphos) improve selectivity for the 4-nitro-1-naphthyl substitution over competing byproducts. Kinetic studies using in-situ FTIR monitor intermediate formation to optimize conditions .
Experimental Design & Data Analysis
Designing a stability study for this compound under physiological conditions.
- Methodological Answer :
- Conditions : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours.
- Analysis : Track degradation via LC-MS/MS, quantifying parent compound and metabolites. Use Arrhenius plots to extrapolate shelf-life at 25°C.
- Controls : Include antioxidants (e.g., BHT) to assess oxidative stability. PXRD monitors crystallinity changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
